5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring
Preparation Methods
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring, followed by further functionalization to introduce the thiophene and carboxamide groups . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents under controlled temperature and pressure conditions.
Major Products: The reactions can yield a variety of products depending on the reagents and conditions used, such as hydroxylated, aminated, or alkylated derivatives
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 2-arylbenzothiazole
- Benzothiazole-2-thiol
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMARCZCNFRJWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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